molecular formula C16H23N3O2 B7507741 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide

1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide

Cat. No. B7507741
M. Wt: 289.37 g/mol
InChI Key: QQIHQHAXKYEBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide has been shown to activate the immune system and induce the production of cytokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α is a cytokine that plays a key role in the immune response to cancer. It can induce apoptosis (programmed cell death) in cancer cells and also stimulate the production of other cytokines and immune cells.
Biochemical and Physiological Effects:
1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines, particularly TNF-α, as well as other immune cells such as macrophages and natural killer cells. It can also inhibit the growth of blood vessels that supply tumors, which can help to starve tumors of nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide is that it has been extensively studied and its mechanism of action is relatively well understood. It has also been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. However, one limitation is that the exact mechanism of action is not fully understood, and there is still much research that needs to be done to fully understand its potential as an anti-cancer agent.

Future Directions

There are several future directions for research on 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide. One area of research is to further understand its mechanism of action and how it activates the immune system. Another area of research is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, there is a need for more clinical trials to determine its safety and efficacy in humans. Finally, there is a need for more research on the potential side effects of 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide, particularly on the immune system.
Conclusion:
In conclusion, 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. Its mechanism of action is thought to involve the activation of the immune system and the induction of cytokines. While there is still much research that needs to be done to fully understand its potential as an anti-cancer agent, 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide holds promise as a potential new therapy for cancer.

Synthesis Methods

1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide can be synthesized through a multi-step process starting from 4-nitrobenzoyl chloride and N-methylpiperidine-4-carboxylic acid. The first step involves the reaction of 4-nitrobenzoyl chloride with dimethylamine to form 4-(dimethylamino)benzoyl chloride. This intermediate is then reacted with N-methylpiperidine-4-carboxylic acid to give 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide.

Scientific Research Applications

1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. The exact mechanism of action of 1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines.

properties

IUPAC Name

1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-17-15(20)12-8-10-19(11-9-12)16(21)13-4-6-14(7-5-13)18(2)3/h4-7,12H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIHQHAXKYEBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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